2-Allyltetrazole
Description
Structure
3D Structure
Properties
CAS No. |
76457-33-5 |
|---|---|
Molecular Formula |
C4H6N4 |
Molecular Weight |
110.12 g/mol |
IUPAC Name |
2-prop-2-enyltetrazole |
InChI |
InChI=1S/C4H6N4/c1-2-3-8-6-4-5-7-8/h2,4H,1,3H2 |
InChI Key |
HDMNNPHDEZWAOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1N=CN=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 Allyltetrazole
Palladium-Catalyzed Three-Component Coupling (TCC) Reactions
A highly efficient and selective method for the synthesis of 2-allyltetrazoles involves a palladium-catalyzed three-component coupling (TCC) reaction. This approach brings together a cyano compound, an allylic substrate, and an azide (B81097) source in a single pot, offering a convergent and atom-economical route to the desired product.
Mechanistic Investigations of Palladium-Catalyzed Allylation and [3+2] Cycloaddition
The prevailing mechanism for the TCC synthesis of 2-allyltetrazoles involves the initial formation of a π-allylpalladium complex. Research indicates that the reaction of a Pd(0) catalyst, such as Pd₂(dba)₃·CHCl₃ with a ligand like tri(2-furyl)phosphine (B125338), with an allylic substrate like allyl methyl carbonate generates this key intermediate. researchgate.netclockss.org Subsequently, the π-allylpalladium complex reacts with an azide source, typically trimethylsilyl (B98337) azide (TMSN₃), to form a π-allylpalladium azide complex. researchgate.netorganic-chemistry.org
This palladium-azide intermediate is the cornerstone of the catalytic cycle. It is proposed to undergo a [3+2] cycloaddition reaction with the cyano group of the third component. researchgate.netorganic-chemistry.org This cycloaddition step forms the tetrazole ring. The final step in the cycle is the reductive elimination of the palladium catalyst, which releases the 2-allyltetrazole product and regenerates the active Pd(0) species, allowing the cycle to continue. researchgate.net Evidence supporting this pathway includes the observation that the reaction between N-cyanomorpholine and cinnamyl azide proceeds smoothly only in the presence of a palladium catalyst, underscoring the crucial role of the π-allylpalladium azide intermediate. researchgate.net
Regioselectivity and Stereoselectivity in this compound Synthesis
A significant advantage of the palladium-catalyzed TCC reaction is its high regioselectivity for the N2-substituted allyltetrazole isomer. researchgate.netjst.go.jp Traditional alkylation methods for tetrazoles often yield a mixture of N1 and N2 isomers, posing significant purification challenges. researchgate.net The TCC approach, however, selectively produces 2-allyltetrazoles in good to excellent yields. researchgate.netclockss.org This selectivity is attributed to the proposed [3+2] cycloaddition mechanism involving the pre-formed π-allylpalladium azide complex, which directs the allylation to the N2 position of the newly formed tetrazole ring. researchgate.net The reaction is not only regioselective but has also been shown to proceed with various substituted allyl carbonates, indicating control over the structure of the resulting allyl group.
Scope and Limitations of Substrate Variation in TCC Reactions
The substrate scope for the palladium-catalyzed TCC reaction has been demonstrated to be quite broad. A variety of cyano compounds can be successfully employed. researchgate.net Both alkyl- and arylidenemalononitriles react efficiently with allyl acetates and trimethylsilyl azide in the presence of a palladium catalyst to afford 2-allylated-5-substituted tetrazoles in excellent yields. jst.go.jp
The reaction tolerates a range of functional groups on the cyano component, as illustrated by the successful synthesis of various 2-allyltetrazoles. However, the reaction shows some limitations. For instance, with certain substrates, recovery of the starting cyano compound was observed, indicating incomplete conversion under the studied conditions. researchgate.net The choice of the palladium catalyst and ligand system, such as Pd₂(dba)₃·CHCl₃ with tri(2-furyl)phosphine or Pd(PPh₃)₄, can also influence the reaction's efficiency and applicability to different substrates. researchgate.netorganic-chemistry.org
Table 1: Palladium-Catalyzed Synthesis of Various 2-Allyltetrazoles researchgate.net
| Entry | Cyano Compound (1) | Product (2) | Yield (%) |
|---|---|---|---|
| a | Ph-CN | 2-allyl-5-phenyl-2H-tetrazole | 88 |
| b | N-cyanomorpholine | 2-allyl-5-morpholino-2H-tetrazole | 99 |
| c | N-cyanomorpholine | 2-cinnamyl-5-morpholino-2H-tetrazole | 96 |
| d | p-MeO-C₆H₄-CN | 2-allyl-5-(4-methoxyphenyl)-2H-tetrazole | 87 |
| e | p-Cl-C₆H₄-CN | 2-allyl-5-(4-chlorophenyl)-2H-tetrazole | 89 |
| f | p-NC-C₆H₄-CN | 2-allyl-5-(4-cyanophenyl)-2H-tetrazole | 75 |
Alkylation Strategies for Selective 2-Substitution of Tetrazoles
The direct alkylation of pre-formed tetrazole rings represents a more traditional approach to synthesizing N-substituted tetrazoles. However, a primary challenge in this methodology is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the tetrazole ring, often resulting in isomeric mixtures. researchgate.net
Optimization of Reaction Conditions for Enhanced Regioselectivity
Achieving selective N2-alkylation requires careful optimization of reaction conditions, including the choice of base, solvent, and temperature. Reactions are typically performed in the presence of a base to deprotonate the tetrazole, forming the tetrazolate anion, which then acts as the nucleophile. clockss.org The nature of the solvent, ranging from polar aprotic (like DMF and DMSO) to protic (like ethanol), can significantly influence the ratio of N1 to N2 isomers. mdpi.com For instance, in the alkylation of 5-aryl-4-trifluoroacetyltriazoles, polar aprotic solvents favored the formation of the N2-isomer. mdpi.com
Phase-transfer catalysis (PTC) is another effective strategy. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, in a two-phase system (e.g., water-dichloromethane) can promote regioselective N2-methylation of salts like 5-nitrotetrazole sodium salt. researchgate.net The choice of acid catalyst can also be pivotal; for example, alkylation of 5-R-tetrazoles with 3-chlorobut-2-en-1-ol in 1,2-dichloroethane (B1671644) catalyzed by boron trifluoride-diethyl ether complex yielded predominantly the 2-substituted isomer. researchgate.net Lowering reaction temperatures has also been shown to increase product yield in certain systems. researchgate.net
Comparative Analysis of Alkylating Agents
The structure and reactivity of the alkylating agent play a crucial role in determining the outcome and regioselectivity of the alkylation. Common alkylating agents include alkyl halides (e.g., allyl chloride, allyl bromide), alkyl sulfates (e.g., dimethyl sulfate), and alcohols activated under acidic conditions. jst.go.jpresearchgate.net
Generally, the reaction of tetrazolate anions with electrophiles like alkyl halides leads to a mixture of N1 and N2 isomers, with the ratio influenced by steric and electronic factors of both the tetrazole substrate and the alkylating agent. clockss.org However, some alkylating agents exhibit inherent selectivity. For instance, the reaction of triethylammonium (B8662869) salts of tetrazoles with 5'-O-benzoyl-2,3'-anhydrothymidine resulted in the exclusive formation of 2-substituted tetrazoles. clockss.org More recently, alternative alkylating agents and methods have been explored. Cobalt-catalyzed hydroamination of non-activated olefins provides a novel, highly regioselective route to 2,5-disubstituted tetrazoles, avoiding the formation of the 1,5-isomer. jst.go.jp Another innovative approach involves the diazotization of aliphatic amines to form a transient alkyl diazonium intermediate, which then acts as the alkylating agent, preferentially forming the 2,5-disubstituted tetrazole. rsc.org These newer methods offer advantages in terms of selectivity and substrate scope over traditional alkyl halides.
Table 2: Comparison of Alkylation Strategies for N2-Substitution
| Method | Alkylating Agent | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Classical Alkylation | Alkyl Halides, Sulfates | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Often yields isomeric mixtures | researchgate.net |
| Phase-Transfer Catalysis | Dimethyl Sulfate (B86663) | Tetrabutylammonium bromide, H₂O/CH₂Cl₂ | Enhanced N2-selectivity | researchgate.net |
| Acid Catalysis | 3-Chlorobut-2-en-1-ol | BF₃·Et₂O, 1,2-dichloroethane | High N2-selectivity (>99%) | researchgate.net |
| Cobalt-Catalyzed Hydroamination | Non-activated Olefins | Cobalt complex, silane, oxidant | Exclusive N2-alkylation | jst.go.jp |
Novel Synthetic Routes and Precursors to this compound
The synthesis of this compound has been significantly advanced through the development of novel, selective, and efficient methodologies. A prominent modern approach is the palladium-catalyzed three-component coupling (TCC) reaction. jchr.orgfigshare.comnih.gov This method provides a regioselective route to 2-allyltetrazoles in good to excellent yields. jchr.orgfigshare.com
The key precursors for this TCC reaction are:
Cyano compounds (Nitriles): A diverse range of alkyl and aryl nitriles can be utilized as the starting material, providing the carbon atom for the tetrazole ring. jchr.orgresearchgate.net
Allylating Agent: Allyl methyl carbonate or allyl acetates serve as the source for the allyl group that is installed at the N2 position of the tetrazole ring. jchr.orgfigshare.comresearchgate.net
Azide Source: Trimethylsilyl azide (TMSN₃) is commonly used as the azide source, providing the four nitrogen atoms required for the tetrazole heterocycle. jchr.orgfigshare.comresearchgate.net
The reaction is typically catalyzed by a palladium complex, such as a combination of Pd₂(dba)₃·CHCl₃ (tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct) and a phosphine (B1218219) ligand like tri(2-furyl)phosphine. jchr.orgfigshare.comnih.gov The choice of solvent and ligand is crucial for optimizing the reaction yield, with octane (B31449) often being the solvent of choice. bohrium.com
A proposed key intermediate in this catalytic cycle is a π-allylpalladium azide complex. jchr.orgfigshare.comnih.gov This intermediate is believed to undergo a [3+2] cycloaddition with the cyano compound to form the this compound framework. conicet.gov.ar This palladium-catalyzed approach represents a significant improvement over classical methods which often require harsh conditions, such as high temperatures and long reaction times, and may suffer from a lack of regioselectivity. bohrium.com
Table 1: Key Precursors and Catalysts for the Palladium-Catalyzed Synthesis of this compound
| Component | Example(s) | Role in Reaction |
|---|---|---|
| Cyano Compound | Dimethylcyanamide, Malononitrile derivatives | Source of the tetrazole ring carbon and C5 substituent |
| Allylating Agent | Allyl methyl carbonate, Allyl acetate | Provides the allyl group for N2-substitution |
| Azide Source | Trimethylsilyl azide (TMSN₃) | Provides the four nitrogen atoms for the tetrazole ring |
| Palladium Catalyst | Pd₂(dba)₃·CHCl₃, Pd(PPh₃)₄ | Facilitates the coupling and cycloaddition |
| Ligand | Tri(2-furyl)phosphine | Modulates the reactivity and stability of the catalyst |
Sustainable and Green Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of tetrazole derivatives, including this compound. rsc.orgacademie-sciences.fr These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. academie-sciences.frrsc.org
One major focus is the replacement of traditional homogeneous catalysts with more environmentally benign and reusable heterogeneous catalysts. bohrium.comamerigoscientific.com For tetrazole synthesis, various nano-catalysts have shown significant promise. rsc.orgamerigoscientific.com These include:
Magnetic Nanoparticles: Iron oxide (Fe₃O₄)-based nanoparticles, often functionalized with a catalytic species like copper or palladium, offer excellent catalytic activity and can be easily separated from the reaction mixture using an external magnet for reuse. bohrium.comamerigoscientific.comthieme-connect.com This simplifies the work-up procedure and reduces catalyst waste. bohrium.com
Boehmite-supported Catalysts: Nanocrystalline boehmite (γ-AlOOH) can act as a support for catalysts like palladium. amerigoscientific.comrsc.org Its hydrophilic nature and high surface area can enhance catalytic activity, particularly in greener solvents. amerigoscientific.com
The choice of solvent is another critical aspect of green synthesis. academie-sciences.fr Research into tetrazole synthesis has explored alternatives to traditional volatile organic solvents. thieme-connect.com
Water: The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. conicet.gov.aracademie-sciences.fr Zinc-promoted cycloadditions for tetrazole synthesis have been successfully carried out in water-based solvent systems. conicet.gov.arnih.gov
Green Solvents: Other greener solvents like polyethylene (B3416737) glycol (PEG) have been used effectively in the synthesis of 5-substituted-1H-tetrazoles, demonstrating the potential for reducing the environmental impact of the solvent medium. rsc.org
Solvent-Free Conditions: In some cases, reactions can be performed under solvent-free conditions, which represents an ideal scenario from a green chemistry perspective by completely eliminating solvent waste. thieme-connect.comajgreenchem.com
Furthermore, the development of one-pot, multi-component reactions, such as the palladium-catalyzed synthesis of this compound, aligns well with green chemistry principles. jchr.orgresearchgate.net These reactions improve atom economy and process efficiency by combining multiple synthetic steps into a single operation, thereby reducing energy consumption, solvent use, and waste generation associated with intermediate purification steps. ajgreenchem.comresearchgate.net The use of copper(II) catalysts in the [3+2] cycloaddition of nitriles and sodium azide is another green advancement, as copper is a more abundant and less toxic metal than some alternatives. jchr.orgjchr.org
Table 2: Green Chemistry Strategies for Tetrazole Synthesis Applicable to this compound
| Green Strategy | Approach | Example | Environmental Benefit |
|---|---|---|---|
| Catalysis | Use of heterogeneous nano-catalysts | Fe₃O4@SiO₂-supported Cu(II) complex bohrium.com | Catalyst recyclability, reduced metal leaching, easy separation |
| Use of earth-abundant metal catalysts | Copper(II) sulfate pentahydrate (CSPH) jchr.org | Lower toxicity and cost compared to precious metals | |
| Solvents | Use of water as a reaction medium | ZnBr₂-promoted synthesis in 2-propanol/water conicet.gov.arnih.gov | Non-toxic, non-flammable, inexpensive, reduced environmental pollution |
| Use of other green solvents | Polyethylene glycol (PEG) rsc.org | Biodegradable, low toxicity, low vapor pressure | |
| Solvent-free reactions | [bmim]N₃ with Fe₃O₄@chitin catalyst thieme-connect.com | Eliminates solvent waste, reduces purification steps | |
| Process Optimization | One-pot, multi-component reactions (MCRs) | Palladium-catalyzed TCC reaction figshare.comresearchgate.net | Improved atom economy, reduced waste, energy and time savings |
Advanced Spectroscopic and Crystallographic Characterization of 2 Allyltetrazole and Its Derivatives
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Electron Impact Mass Spectrometry (EI-MS) Fragmentation Patterns
While a specific, detailed Electron Impact Mass Spectrometry (EI-MS) fragmentation pattern for the parent 2-allyltetrazole is not extensively reported in peer-reviewed literature, the fragmentation behavior can be reliably inferred from studies on closely related 2-substituted and other allyl-substituted tetrazoles.
The fragmentation of 2,5-disubstituted tetrazoles under EI-MS is well-documented. For instance, the mass spectrum of 2-methyl-5-phenyl-2H-tetrazole is characterized by the loss of a nitrogen molecule (N₂) from the molecular ion to form the base peak. mdpi.com This initial loss of dinitrogen is a hallmark fragmentation pathway for many tetrazole compounds, driven by the formation of a stable N₂ molecule.
In the case of allyl-substituted tetrazoles, fragmentation is also heavily influenced by the allyl group. Studies on 5-allyloxy-1-aryl-tetrazoles and 4-allyl-1-aryl-tetrazole-5-ones show that multiple fragmentation pathways exist, frequently yielding common final species such as the stable allyl cation (m/z 41). mdpi.com
Based on these related structures, the expected primary fragmentation pathways for this compound (molar mass: 110.13 g/mol ) under electron impact would involve two main competing processes:
Loss of Dinitrogen: Cleavage of the tetrazole ring to eliminate a neutral N₂ molecule, resulting in a fragment ion at m/z 82.
Formation of Allyl Cation: Cleavage of the N-allyl bond to produce the highly stable allyl cation at m/z 41.
A proposed fragmentation data table is presented below.
Table 1: Proposed EI-MS Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 110 | Molecular Ion | [C₄H₆N₄]⁺˙ | - |
| 82 | [M - N₂]⁺˙ | [C₄H₆N₂]⁺˙ | Loss of neutral dinitrogen from the tetrazole ring |
| 69 | Tetrazolyl Cation | [CH₃N₄]⁺ | Cleavage of the C-allyl bond |
| 41 | Allyl Cation | [C₃H₅]⁺ | Cleavage of the N-allyl bond |
Correlation with Photochemical Fragmentation Channels
A strong correlation exists between the fragmentation patterns observed in EI-MS and those induced by photochemical methods, such as UV irradiation. mdpi.com This parallelism suggests that the molecule follows similar decomposition pathways upon excitation, whether induced by electron collision or photon absorption.
Studies on the photochemistry of 1-allyltetrazole and this compound isolated in cryogenic argon matrices reveal that broadband UV irradiation leads to the same set of photoproducts for both isomers. mdpi.com The primary photochemical reaction is the cleavage of the tetrazole ring accompanied by the elimination of a molecule of N₂. This process yields highly reactive nitrilimine intermediates. For this compound, the main photoproducts identified are:
N-allylcarbodiimide (major product)
Allylcyanamide (minor product)
C-allylnitrilimine (minor product)
The initial and facile loss of N₂ in both photochemical and mass spectrometric fragmentation highlights a fundamental aspect of tetrazole chemistry. This similarity provides a powerful tool for predicting the reactivity and stability of these molecules under different energetic conditions. mdpi.com
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
As of this writing, the single-crystal X-ray structure of the free ligand this compound has not been reported in the surveyed literature. The compound exists as a liquid under standard conditions, which complicates crystallization for diffraction studies without the use of low-temperature techniques. rsc.orgpsu.edu However, extensive structural information has been obtained from its coordination compounds, where it acts as a ligand to various metal centers.
Elucidation of Crystal Packing and Intermolecular Interactions
Since the crystal structure of pure this compound is unavailable, this section describes the crystal packing and intermolecular interactions observed in its coordination compounds. These structures reveal how the molecule arranges itself when organized in a crystalline lattice through coordination bonds.
In the structure of the silver(I) complex, [Ag(2-allyl-5-phenyl-2H-tetrazole)ClO₄], the molecules are connected by bridging silver atoms to form infinite one-dimensional chains. lnu.edu.ua A significant intermolecular interaction observed is the face-to-face π-π stacking between the phenyl rings of adjacent polymer chains, with a reported distance of 3.41 Å. lnu.edu.ua This stacking helps to organize the chains into a stable three-dimensional architecture.
Structural Analysis of this compound-Containing Coordination Compounds
The ability of this compound to act as a versatile ligand has been demonstrated through the synthesis and structural characterization of several coordination compounds.
Copper(II) Coordination Polymer: A notable example is the layered coordination polymer, poly[[dichlorocopper(II)]-di-μ₂-2-allyl-2H-tetrazole-κ²N¹:N⁴]. researchgate.net In this compound, the this compound ligand bridges neighboring copper atoms through its N1 and N4 atoms. The copper(II) centers are six-coordinated, exhibiting a tetragonally distorted octahedral geometry (CuCl₂N₄). The equatorial positions are occupied by two chloride atoms and two N4 atoms from different tetrazole ligands, while the axial positions are occupied by two N1 atoms. The Cu–N1 axial bond length is reported as 2.5987(18) Å, which is significantly longer than the Cu–N4 equatorial bond. researchgate.net This structure is the first example of a coordination polymer where 2-substituted tetrazoles form bridges between metal centers using only the tetrazole ring nitrogen atoms. researchgate.net
Table 2: Selected Crystallographic Data for poly[[dichlorocopper(II)]-di-μ₂-2-allyl-2H-tetrazole-κ²N¹:N⁴]
| Parameter | Value | Reference |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| a (Å) | 7.300 (2) | researchgate.net |
| b (Å) | 7.425 (2) | researchgate.net |
| c (Å) | 7.820 (2) | researchgate.net |
| α (°) | 64.90 (3) | researchgate.net |
| β (°) | 88.94 (3) | researchgate.net |
| γ (°) | 72.03 (3) | researchgate.net |
| Cu(II) Coordination | Tetragonally distorted octahedral | researchgate.net |
| Ligand Function | Bridging (via N1 and N4) | researchgate.net |
Silver(I) π,σ-Complex: A derivative, 2-allyl-5-phenyl-2H-tetrazole, forms a π,σ-complex with silver(I) perchlorate (B79767), [Ag(2-allyl-5-phenyl-2H-tetrazole)ClO₄]. lnu.edu.ualnu.edu.ua In this structure, the silver(I) atom exhibits a trigonal pyramidal coordination. The coordination sphere involves a σ-bond to a nitrogen atom from one tetrazole molecule, another σ-bond to a nitrogen atom from an adjacent tetrazole, and a π-interaction with the C=C double bond of the allyl group from a third ligand. lnu.edu.ua The apical position of the pyramid is occupied by an oxygen atom from a perchlorate anion. This arrangement results in the formation of infinite polymeric chains. lnu.edu.ualnu.edu.ua
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (when applicable to derivatives/complexes)
While experimental UV-Vis spectra for the specific this compound coordination compounds discussed above are not detailed in the primary literature, the expected electronic transitions can be described based on analysis of analogous copper(II) complexes. researchgate.netlibretexts.orglibretexts.org
The electronic spectrum of a typical copper(II) coordination polymer in a distorted octahedral environment is generally characterized by two main features:
d-d Transitions: A broad, low-intensity absorption band in the visible to near-infrared region (typically >600 nm). This band corresponds to the electronic transitions between the split d-orbitals of the Cu(II) ion (d⁹ configuration). For a tetragonally distorted octahedron, this band arises from transitions from the lower-lying d-orbitals to the singly occupied d(x²-y²) orbital. researchgate.netscribd.com
Charge-Transfer Transitions: More intense absorption bands are typically observed in the UV region. These can be assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital (e.g., from the nitrogen lone pairs of the tetrazole) to a vacant or partially filled d-orbital of the copper center. researchgate.net Intra-ligand (π → π*) transitions within the tetrazole or other aromatic moieties also occur in this region. researchgate.net
The position and intensity of the d-d band are particularly sensitive to the nature of the ligands and the precise coordination geometry around the metal ion, making UV-Vis spectroscopy a valuable tool for probing the electronic structure of such complexes. libretexts.orglibretexts.org
Theoretical and Computational Chemistry of 2 Allyltetrazole
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations have been instrumental in elucidating the electronic structure and conformational landscape of 2-allyltetrazole. These methods offer a detailed view of the molecule's geometric parameters and energetic properties.
Density Functional Theory (DFT) Applications in Predicting Molecular Geometries
Density Functional Theory (DFT) has been a primary tool for investigating this compound. Specifically, the B3LYP functional combined with the 6-311++G(2d,2p) basis set has been successfully employed to study its molecular structure. researchgate.netturcmos.comresearchgate.net These calculations have been crucial in predicting the geometries of the different stable forms of the molecule. researchgate.netturcmos.comresearchgate.net The application of DFT provides a reliable method for optimizing the molecular structure and understanding the electronic properties of substituted tetrazoles. sci-hub.rubohrium.commdpi.com
Ab Initio Methods and Basis Set Considerations for High-Accuracy Calculations
While DFT methods are widely used, ab initio calculations offer a pathway to higher accuracy, especially when considering electron correlation. researchgate.net For related molecular systems, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory with extensive basis sets such as aug-cc-pVTZ have been used to refine energetic and structural predictions. researchgate.netnih.gov For this compound, considerations for high-accuracy calculations would involve employing these more sophisticated ab initio methods and ensuring the basis set is adequate to describe the diffuse electronic nature of the tetrazole ring and the flexible allyl group. researchgate.net
Conformational Analysis and Isomerism of this compound
The presence of the flexible allyl group attached to the tetrazole ring gives rise to conformational isomerism in this compound.
Identification and Characterization of Stable Conformers
Computational studies have identified three stable conformers for this compound, often denoted as 2-ALT1, 2-ALT2, and 2-ALT3. researchgate.netturcmos.comresearchgate.netresearchgate.net These conformers are distinguished by the orientation of the allyl group relative to the plane of the tetrazole ring. researchgate.netturcmos.comresearchgate.net The relative energies of these conformers have been calculated to be very close, with differences reported to be within 3.5 kJ mol⁻¹. conicet.gov.ar This near-isoenergetic nature suggests that all three conformers can coexist at room temperature.
| Conformer | Computational Method | Key Differentiating Feature | Relative Energy (kJ mol⁻¹) |
|---|---|---|---|
| 2-ALT1 | B3LYP/6-311++G(2d,2p) | Specific orientation of the allyl group | Most stable |
| 2-ALT2 | B3LYP/6-311++G(2d,2p) | Different orientation of the allyl group | < 3.5 |
| 2-ALT3 | B3LYP/6-311++G(2d,2p) | Another distinct orientation of the allyl group | < 3.5 |
Energy Barriers and Interconversion Pathways
The interconversion between the stable conformers of this compound proceeds through low energy barriers. conicet.gov.ar For the related 1-allyltetrazole, a low energy barrier of 4.84 kJ mol⁻¹ has been predicted for a specific conformational change, indicating that the barriers for this compound are of a similar, low magnitude. researchgate.netresearchgate.net This facilitates conformational relaxation, where higher energy forms can easily convert to the most stable conformer, a phenomenon that has been observed in matrix isolation studies. conicet.gov.ar
Computational Elucidation of Reaction Mechanisms Involving this compound
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the mechanisms of reactions involving this compound. numberanalytics.commdpi.comwikipedia.org These theoretical studies allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation barriers, which are crucial for understanding reaction pathways. numberanalytics.comscielo.br
A significant area of investigation has been the photochemical decomposition of this compound. turcmos.com Computational studies, using methods such as B3LYP/6-311++G(2d,2p) calculations, have been performed to understand the structural and photochemical properties of this compound (2-ALT) isolated in argon matrices. turcmos.com These studies revealed that broad-band UV irradiation of matrix-isolated 2-ALT initiates a complex reaction cascade. The primary mechanism involves the cleavage of the tetrazole ring, accompanied by the elimination of a nitrogen molecule (N₂).
This process leads to the formation of several key photoproducts, which have been identified by comparing experimental infrared spectra with theoretically calculated spectra. The main product formed is N-allylcarbodiimide. Two minor photoproducts, allylcyanamide and C-allylnitrilimine, are also generated. None of these resulting molecules had been previously described before this computational and experimental work. The elucidation of this reaction pathway highlights the ability of computational methods to predict and confirm the identities of transient or novel species in a chemical reaction.
Table 1: Computationally Identified Photoproducts of this compound UV Photolysis
| Precursor | Method of Irradiation | Computationally Identified Products | Pathway |
|---|---|---|---|
| This compound | Broad-band UV | N-allylcarbodiimide (Main Product) | Tetrazole ring cleavage, N₂ elimination |
| This compound | Broad-band UV | Allylcyanamide (Minor Product) | Tetrazole ring cleavage, N₂ elimination |
This table summarizes the findings from photochemical studies on matrix-isolated this compound, where photoproducts were identified through computational analysis.
Thermodynamic Property Predictions of this compound and Its Derivatives
The thermodynamic properties of this compound and its derivatives are critical for understanding their stability and energy content. Computational methods are frequently used to predict these properties, including standard enthalpies of formation (ΔfH°), Gibbs free energies (ΔG), and entropies (S). mdpi.commdpi.com These calculations provide valuable data, especially for compounds that are difficult to study experimentally.
While specific comprehensive tables of all thermodynamic properties for this compound are not broadly published, the methodologies for their calculation are well-established. mdpi.comcapes.gov.br For instance, the G3(MP2)//B3LYP composite method is a high-accuracy approach used to calculate gas-phase enthalpies of formation for organic molecules. mdpi.com Such methods could be applied to this compound and its derivatives to generate reliable thermodynamic data. The relative energies of the conformers are a direct output of these computational studies and are fundamental to predicting the most stable molecular structures.
Table 2: Computationally Identified Stable Conformers of this compound
| Compound | Computational Method | Number of Stable Conformers | Conformer Names | Key Differentiating Feature |
|---|
This table is based on theoretical studies that have characterized the conformational landscape of this compound. turcmos.com
Azido-Tetrazole Tautomeric Equilibrium Studies
Tetrazole compounds can exist in equilibrium with their open-chain azido-imine isomers. This phenomenon is known as azido-tetrazole tautomerism or valence isomerization. rsc.org For substituted tetrazoles, this equilibrium is a fundamental aspect of their chemistry, influencing their stability, reactivity, and spectroscopic properties. conicet.gov.ar
In the case of this compound, the equilibrium would be between the cyclic 2-allyl-2H-tetrazole and the corresponding open-chain allyl azido (B1232118) isomer (an allyl-substituted azido-imine). Computational chemistry, particularly DFT, is the primary tool for investigating this equilibrium. rsc.org These studies calculate the relative energies of the tetrazole and the azido tautomers, as well as the energy barrier for the isomerization process, which involves the cleavage of a nitrogen-nitrogen bond in the ring.
For many tetrazole derivatives, the cyclic form is thermodynamically more stable than the open-chain azido form. rsc.org Computational studies on related systems, such as azido-triazoles, have shown that the isomerization from an azide (B81097) to a tetrazole form results in an increase in stability, partly due to the formation of an additional aromatic ring. rsc.org The energy barrier for this process can be significant, indicating that the isomerization may not occur readily under standard conditions but can be induced photochemically or thermally. The photochemical decomposition of this compound, which proceeds via ring cleavage, is intrinsically linked to the concepts of this tautomeric balance, as the ring-opened intermediates are structurally related to the azido isomers. conicet.gov.ar
Coordination Chemistry of 2 Allyltetrazole Ligands
Synthesis of Metal Complexes with 2-Allyltetrazole
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the this compound ligand in a suitable solvent. The resulting products can be influenced by factors such as the metal-to-ligand molar ratio, the nature of the metal salt's anion, and the reaction conditions, including temperature and solvent.
A common method for synthesizing these complexes is through direct reaction in a solvent. For instance, polymeric complexes of copper(II) chloride with this compound have been successfully synthesized. nih.gov These reactions often yield crystalline products suitable for single-crystal X-ray diffraction analysis. Mechanochemical methods, such as grinding solid reactants together, also present a solvent-free alternative for the synthesis of metal complexes and coordination polymers. rsc.org
Structural Characterization of this compound Coordination Compounds
Analysis of Coordination Modes and Ligand Denticity of this compound
The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal atom in a coordination complex. unacademy.combyjus.comlibretexts.org this compound, with its multiple nitrogen atoms in the tetrazole ring, can exhibit different coordination modes.
In known copper(II) chloride complexes, this compound acts as a bridging ligand, connecting neighboring copper atoms. nih.govresearchgate.net Specifically, it utilizes two of its nitrogen atoms, N1 and N4, to coordinate to two different copper centers. nih.gov This bridging behavior is a key factor in the formation of polymeric structures. While the tetrazole ring's nitrogen atoms are the primary coordination sites, the allyl group typically does not participate in coordination to the metal center.
Geometrical Arrangements of Metal Centers (e.g., Octahedral, Square-Pyramidal)
The coordination geometry around the metal ion in this compound complexes is a critical aspect of their structure. Common geometries observed include octahedral and square-pyramidal arrangements. libretexts.orglibretexts.org
In the polymeric complex [CuCl2(C4H6N4)2]n, the copper(II) ions adopt a tetragonally distorted octahedral geometry. nih.gov The coordination sphere of the copper atom is completed by two nitrogen atoms from the tetrazole rings in the axial positions and two chloride atoms and two other nitrogen atoms from the tetrazole rings in the equatorial plane. nih.gov Another copper complex with this compound, [Cu3Cl6(C4H6N4)4]n, displays a flattened octahedral geometry around one of its copper atoms, with two this compound ligands in the axial positions and four chloride atoms in the equatorial positions. researchgate.net
In a cobalt(II) chloride complex with 1-allyltetrazole, a related ligand, the cobalt atom is in a distorted octahedral environment, coordinated to the N4 atoms of two allyltetrazole rings and four bridging chlorine atoms. journaldephysique.org
| Complex | Metal Center | Coordination Geometry |
| [CuCl2(C4H6N4)2]n | Cu(II) | Tetragonally distorted octahedral |
| [Cu3Cl6(C4H6N4)4]n | Cu(II) | Flattened octahedral |
| Co(alltz)2Cl2 | Co(II) | Distorted octahedral |
Development of this compound-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of this compound to act as a bridging ligand makes it a suitable building block for the construction of extended structures like coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov MOFs are a class of porous materials formed from metal ions or clusters connected by organic linkers. sigmaaldrich.com
Rational Design Principles for Multi-Nucleating Ligands Utilizing this compound
The rational design of multi-nucleating ligands that incorporate the this compound moiety is a strategic area of coordination chemistry focused on creating complex molecular architectures with specific functions. These ligands are engineered to bind multiple metal centers, leading to the formation of polynuclear complexes with tailored electronic, magnetic, and reactive properties. The design principles revolve around the strategic placement of this compound units within a larger molecular framework, controlling the spatial orientation and coordination environment of the resulting metal centers.
A key principle in designing these ligands is the use of bridging units that connect two or more this compound entities. The nature of the bridging group—its length, flexibility, and electronic properties—is a critical determinant of the distance and orientation between the metal centers. For instance, rigid aromatic linkers can enforce a specific, predetermined separation and geometry, which is crucial for applications in areas like molecular magnetism and catalysis. In contrast, flexible aliphatic chains allow for greater conformational freedom, which can be advantageous for creating dynamic systems or for accommodating different metal ions with varying coordination preferences.
Another important design consideration is the strategic introduction of additional donor atoms into the ligand framework. Besides the nitrogen atoms of the tetrazole ring, other coordinating groups such as pyridyl, carboxylate, or phosphine (B1218219) moieties can be incorporated. researchgate.net This allows for the creation of heterofunctional ligands capable of binding different types of metal ions or stabilizing specific oxidation states. The combination of the this compound's N4 and potentially N1 or N2 donors with these other groups offers a versatile platform for constructing heterometallic complexes with unique reactivity.
The allyl group itself provides an additional vector for design. While often considered a simple substituent, the allyl group's double bond can participate in π-coordination to a metal center, a behavior well-documented for allyl ligands in organometallic chemistry. libretexts.orgwikipedia.org This can lead to the formation of more complex, multi-dimensional structures. Furthermore, the allyl group can be functionalized, providing a handle for post-assembly modification of the polynuclear complex or for anchoring the complex to a surface.
Computational modeling plays an increasingly vital role in the rational design process. wikipedia.org Techniques such as Density Functional Theory (DFT) can predict the electronic structure and preferred coordination modes of this compound-based ligands. capes.gov.br This allows for the in-silico screening of potential ligand designs before their synthetic realization, saving significant time and resources. frontiersin.org By calculating properties like molecular electrostatic potential, researchers can anticipate the most likely coordination sites and predict the geometric and electronic properties of the resulting multi-nuclear complexes. capes.gov.br
A summary of design considerations for multi-nucleating ligands with this compound is presented in the table below.
| Design Principle | Key Considerations | Desired Outcome |
| Bridging Unit | Length, rigidity, and electronic properties of the linker connecting this compound units. | Control over inter-metallic distance and magnetic/electronic communication. |
| Heterofunctionality | Incorporation of additional donor groups (e.g., pyridyl, carboxylate). researchgate.net | Formation of heterometallic complexes and stabilization of specific oxidation states. |
| Allyl Group | Potential for π-coordination and functionalization. libretexts.orgwikipedia.org | Increased structural complexity and opportunities for post-assembly modification. |
| Computational Aid | Use of DFT and other modeling techniques for pre-synthesis analysis. wikipedia.orgcapes.gov.brfrontiersin.org | Efficient screening of ligand designs and prediction of complex properties. |
Exploration of this compound in Bioinorganic Chemistry Research (focus on fundamental ligand-metal interactions)
The exploration of this compound in bioinorganic chemistry is primarily centered on understanding its fundamental interactions with biologically relevant metal ions. This research is crucial for developing new metal-based therapeutic or diagnostic agents and for modeling the active sites of metalloenzymes. upertis.ac.idresearchgate.net The tetrazole ring, being a key component of some pharmaceutical compounds, makes its metal complexes objects of significant interest.
The fundamental ligand-metal interactions of this compound are dictated by the electronic properties of the tetrazole ring and the nature of the metal ion. The tetrazole ring possesses multiple nitrogen atoms that can act as Lewis basic donor sites for metal coordination. fiveable.mesolubilityofthings.com The N4 atom is a common coordination site, as observed in several copper(II) complexes. researchgate.netiucr.org However, the potential for bridging coordination involving other nitrogen atoms of the tetrazole ring allows for the formation of polymeric structures. capes.gov.brresearchgate.net The strength and nature of this coordination are influenced by factors such as the metal's oxidation state, its ionic radius, and the presence of other ligands in the coordination sphere. nih.gov
In the context of bioinorganic chemistry, the interaction of this compound with first-row transition metals like copper, zinc, and iron is of particular importance, as these metals are essential for numerous biological processes. libretexts.org For instance, copper complexes are studied for their potential anticancer and antimicrobial activities. bruker.com Research into copper(I) complexes with a derivative, 2-allyl-5-(2-pyridyl)-2H-tetrazole, has shown that the ligand can coordinate to the metal center through both a tetrazole nitrogen and the pyridyl nitrogen, as well as through the allyl C=C bond. researchgate.net This demonstrates the versatile coordination behavior of functionalized 2-allyltetrazoles.
The table below summarizes key findings from studies on the fundamental ligand-metal interactions of this compound and related compounds.
| Metal Ion | Coordination Mode | Key Findings | Reference(s) |
| Copper(II) | Monodentate via N4; Bridging via tetrazole ring | Forms both mononuclear and polymeric complexes. The geometry around the copper center can be distorted octahedral or square-pyramidal. | researchgate.netiucr.org |
| Copper(I) | Chelating via tetrazole N, pyridyl N, and π-allyl | In a 2-allyl-5-(2-pyridyl)-2H-tetrazole complex, the ligand demonstrates versatile coordination, including interaction with the allyl group. | researchgate.net |
| General Transition Metals | N,N-chelation or monodentate via a tetrazole N | 1-substituted tetrazole derivatives show potential as N,N-chelating or monodentate ligands. | researchgate.net |
The study of these fundamental interactions provides a basis for the future design of more complex bioinorganic systems. Understanding how this compound binds to different metal ions and how this binding influences the properties of the resulting complex is the first step toward the rational design of new metallodrugs or enzyme inhibitors. wikipedia.org
Polymerization Science and Macromolecular Engineering with 2 Allyltetrazole
Synthesis and Characterization of this compound-Containing Polymers
The synthesis of polymers containing this compound units can be achieved through the direct polymerization of the monomer or by copolymerization with other vinyl monomers. The resulting polymers are then characterized to determine their molecular structure, molecular weight, thermal properties, and other physical characteristics.
A typical synthesis procedure involves dissolving the this compound monomer, an initiator (for radical polymerization) or a catalyst/initiator system (for CRP), in a suitable solvent, followed by heating or irradiation to initiate polymerization.
| Technique | Purpose | Typical Findings for Functional Polymers |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the chemical structure and composition of the polymer. | Confirms the incorporation of the this compound monomer into the polymer backbone through the disappearance of monomer vinyl proton signals and the appearance of polymer backbone signals. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the polymer. | Shows characteristic peaks for the tetrazole ring (C=N, N=N stretching) and the polymer backbone, while the peak for the allyl C=C double bond diminishes or disappears. |
| Gel Permeation Chromatography (GPC) | Determines the average molecular weight (Mn, Mw) and the polydispersity index (PDI) of the polymer. | For polymers synthesized via CRP, GPC data typically show narrow, symmetrical peaks, indicating a low PDI (e.g., < 1.3) and controlled molecular weight. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, such as the glass transition temperature (Tg). | The Tg provides insight into the polymer's amorphous or crystalline nature and its physical state at different temperatures. Functional side chains can significantly influence Tg. tcichemicals.com |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer. | For energetic polymers, TGA reveals the onset of decomposition, which is a critical parameter for safety and performance evaluation. uni-muenchen.de |
This table provides a general overview of characterization techniques and expected outcomes for polymers derived from functional monomers like this compound.
Role of this compound as a Monomeric Unit in Functional Polymer Backbones
The incorporation of this compound as a monomeric unit imparts specific functionalities to the polymer backbone, primarily due to the unique properties of the tetrazole ring.
Energetic Properties : Tetrazole compounds are known for their high nitrogen content and large positive heats of formation, making them energetic materials. uni-muenchen.deat.uadtic.mil Polymers containing tetrazole moieties are therefore of great interest as energetic binders for propellants and explosives, potentially offering improved performance and safety characteristics compared to traditional binders. at.uadtic.mil
Coordination Chemistry : The nitrogen atoms of the tetrazole ring can act as ligands, coordinating with metal ions. capes.gov.br This property allows for the creation of metal-containing polymers or coordination polymers. capes.gov.br These materials can exhibit interesting magnetic, electronic, or catalytic properties.
Post-Polymerization Modification : While the allyl group is primarily used for polymerization, any unreacted pendant allyl groups along the polymer chain can serve as sites for post-polymerization modification. rsc.orgnih.gov Techniques like thiol-ene "click" chemistry can be used to attach other functional molecules, further expanding the utility of the polymer. rsc.orgrsc.orgnih.gov
Hydrogen Bonding and Hydrophilicity : The tetrazole ring can participate in hydrogen bonding, which can influence the polymer's solubility and its interactions with other molecules or surfaces. specificpolymers.com This can affect properties like hydrophilicity and adhesion.
Development of Novel Macromolecular Architectures and Networks
The use of controlled polymerization techniques enables the design of complex macromolecular architectures beyond simple linear homopolymers. researchgate.netmdpi.comnist.gov
Block Copolymers : By sequentially polymerizing this compound with another monomer, well-defined block copolymers can be synthesized using CRP methods like ATRP or RAFT. sigmaaldrich.com These materials can self-assemble into various nanostructures, which is of interest for applications in nanotechnology and drug delivery. sigmaaldrich.com
Star and Branched Polymers : Utilizing multifunctional initiators or chain transfer agents allows for the synthesis of star-shaped or hyperbranched polymers. specificpolymers.commdpi.com These architectures result in materials with unique rheological and physical properties compared to their linear counterparts.
Polymer Networks and Gels : this compound can be used to form cross-linked polymer networks. This can be achieved by copolymerizing it with a divinyl cross-linking agent or by utilizing the reactivity of the tetrazole ring or pendant allyl groups to form cross-links after polymerization. Such networks can form hydrogels or robust materials. technion.ac.il For instance, interpenetrating polymer networks (IPNs), where two independent polymer networks are physically entangled, can be created to achieve synergistic properties. technion.ac.ilrsc.org The tetrazole functionality could be used to form one network, potentially through metal coordination, within a second, covalently cross-linked network.
Photophysical and Photochemical Investigations of 2 Allyltetrazole
Light-Induced Transformations and Identification of Photoproducts
Broad-band ultraviolet (UV) irradiation of 2-allyltetrazole (2-ALT) isolated in a cryogenic argon matrix initiates its unimolecular decomposition. researchgate.netturcmos.comresearchgate.net This process leads to the formation of three primary photoproducts, which have been identified through spectroscopic analysis. The major product formed is N-allylcarbodiimide (P1), accompanied by two minor products: allylcyanamide (P2) and C-allylnitrilimine (P3). researchgate.netturcmos.comresearchgate.net Notably, these specific photoproducts had not been previously described in the scientific literature prior to these investigations. researchgate.netresearchgate.net The photolysis of both 1-allyltetrazole and this compound isomers was found to yield the same set of photoproducts. researchgate.netturcmos.com
| Product ID | Chemical Name | Abundance |
| P1 | N-Allylcarbodiimide | Major |
| P2 | Allylcyanamide | Minor |
| P3 | C-Allylnitrilimine | Minor |
| Table 1: Photoproducts identified from the UV irradiation of this compound in an argon matrix. researchgate.netturcmos.comresearchgate.net |
The formation of the identified photoproducts is a direct consequence of the cleavage of the tetrazole ring, which is followed by the elimination of a molecule of nitrogen (N₂). researchgate.netturcmos.comresearchgate.net This photo-induced nitrogen extrusion is a characteristic reaction of tetrazole derivatives. researchgate.netconicet.gov.ar The general mechanism for the decomposition of 2,5-disubstituted tetrazoles is thought to involve the initial cleavage of the N(2)–N(3) bond, which generates an open-chain intermediate that subsequently releases a nitrogen molecule. colab.ws The formation of C-allylnitrilimine from this compound is proposed to involve a C-N rearrangement following the initial ring cleavage. researchgate.net The bonds that are broken during these photochemical reactions correspond to the weaker, formal single bonds within the tetrazole ring structure. conicet.gov.ar
The photochemical decomposition of this compound provides a pathway to several key chemical entities.
N-Allylcarbodiimide (P1): This is the main product observed upon UV irradiation. The generation of carbodiimides is a well-documented outcome of tetrazole photolysis. researchgate.netresearchgate.net
Allylcyanamide (P2): Identified as a minor product, the formation of a cyanamide (B42294) derivative is also a known channel in the photochemistry of tetrazoles. researchgate.netconicet.gov.arresearchgate.net
C-Allylnitrilimine (P3): This second minor product is a member of the nitrilimine family, which are recognized as common intermediates or products in tetrazole photodecomposition. researchgate.netconicet.gov.arresearchgate.net The identification of C-allylnitrilimine was supported by the observation of a characteristic infrared absorption band at 2078 cm⁻¹, assigned to its asymmetric CNN stretching mode. researchgate.net
Mechanisms of Tetrazole Ring Cleavage and Nitrogen Elimination
Matrix Isolation Spectroscopy in Photochemical Studies
The investigation into the photochemistry of this compound heavily relied on the matrix isolation technique coupled with Fourier-transform infrared (FTIR) spectroscopy. researchgate.netresearchgate.net This method involves trapping the this compound molecules in an inert solid host, such as argon, at cryogenic temperatures around 15 K. researchgate.netconicet.gov.ar This environment prevents intermolecular reactions, allowing for the study of the unimolecular photochemical processes of the isolated molecules. conicet.gov.arfu-berlin.de By using broad-band UV light to irradiate the this compound suspended in the argon matrix, researchers could induce the transformations and monitor the disappearance of the reactant and the appearance of photoproducts using IR spectroscopy. researchgate.netturcmos.com This technique was crucial for detecting the conformers of this compound and identifying the highly reactive, unstable photoproducts generated. researchgate.netturcmos.comfu-berlin.de
Conformational Dynamics and Cooling Phenomena under Photoexcitation
The structure of this compound is not static; it exists as a mixture of different spatial arrangements. Theoretical calculations and experimental observations have confirmed that this compound has three stable conformers, designated 2-ALT1, 2-ALT2, and 2-ALT3. researchgate.netturcmos.comresearchgate.net These conformers are distinguished by the orientation of the allyl group relative to the plane of the tetrazole ring. researchgate.netturcmos.comresearchgate.net The energy difference between these conformers is small, with relative energies falling within 3.5 kJ mol⁻¹. conicet.gov.ar
Using matrix isolation spectroscopy, it was possible to detect all three conformers of this compound. researchgate.netturcmos.comresearchgate.net In a related study on the isomeric 1-allyltetrazole, a "conformational cooling" phenomenon was observed during annealing experiments, where the higher-energy 1-ALT3 conformer converted to the more stable 1-ALT1 conformer, a process facilitated by a low energy barrier. researchgate.netturcmos.comresearchgate.net
| Isomer | Conformers Identified | Distinguishing Feature |
| This compound | 2-ALT1, 2-ALT2, 2-ALT3 | Orientation of the allyl group relative to the tetrazole ring |
| Table 2: Conformational isomers of this compound. researchgate.netturcmos.comresearchgate.net |
Theoretical Insights into Photochemical Reaction Pathways
Theoretical computations have been indispensable for interpreting the experimental findings in the study of this compound's photochemistry. cecam.org Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-311++G(2d,2p) level, were extensively used to support the analysis. researchgate.netturcmos.comresearchgate.net These computational models were employed to:
Predict Stable Conformers: Calculations successfully located the three stable minima on the potential energy surface corresponding to the 2-ALT1, 2-ALT2, and 2-ALT3 conformers. researchgate.netresearchgate.net
Assign Spectroscopic Data: The vibrational frequencies and infrared intensities of the parent molecule and the potential photoproducts were calculated. researchgate.netresearchgate.net This theoretical data was critical for assigning the experimental IR spectra and confirming the identities of N-allylcarbodiimide, allylcyanamide, and C-allylnitrilimine. researchgate.netresearchgate.net
Understand Reaction Energetics: Theoretical calculations provided insights into the energy barriers between conformers, explaining phenomena such as the conformational cooling observed in the isomeric 1-allyltetrazole. researchgate.netturcmos.com
The synergy between these theoretical predictions and the experimental results from matrix isolation spectroscopy provided a robust and detailed picture of the photochemical pathways of this compound.
Table of Mentioned Compounds
| Chemical Name | Abbreviation/ID |
| This compound | 2-ALT |
| 1-Allyltetrazole | 1-ALT |
| N-Allylcarbodiimide | P1 |
| Allylcyanamide | P2 |
| C-Allylnitrilimine | P3 |
| Nitrogen | N₂ |
Applications of 2 Allyltetrazole in High Energy Materials Science
Design and Synthesis of Energetic Materials Incorporating 2-Allyltetrazole Moieties
The incorporation of the this compound moiety into energetic materials is primarily achieved through two synthetic strategies: the formation of energetic coordination compounds (ECCs) and the creation of energetic salts or covalent derivatives.
Energetic Coordination Compounds (ECCs): The nitrogen atoms of the tetrazole ring in this compound are excellent coordinating sites for metal ions. By reacting this compound or its derivatives with various metal salts (e.g., copper, silver, iron, manganese), energetic coordination compounds can be synthesized. nih.govresearchgate.net The general synthesis involves dissolving the corresponding metal salt, often a nitrate, perchlorate (B79767), or azide (B81097), in a solvent like water or ethanol (B145695) at a slightly elevated temperature, followed by the addition of the tetrazole ligand. nih.gov The resulting coordination compound precipitates and can be isolated. The allyl group can also participate in coordination with certain metal ions, offering further structural versatility. mdpi.com
The design of these ECCs allows for the fine-tuning of energetic properties. The choice of the metal center and the counter-anion (such as perchlorate, nitrate, or azide) significantly influences the density, thermal stability, and energetic output of the final compound. nih.govresearchgate.net For instance, the use of oxidizing anions can greatly enhance the performance of the resulting material.
Energetic Salts and Covalent Derivatives: The this compound structure can be modified to create other energetic molecules. The allyl group can undergo various chemical transformations, or other energetic functional groups (e.g., nitro, azido) can be introduced onto the tetrazole ring or as substituents. For example, a common strategy in energetic materials chemistry is the introduction of nitratomethyl groups to tetrazole rings to improve oxygen balance and detonation performance. A similar approach could be applied to an allyl-substituted tetrazole precursor. mdpi.com The synthesis of such covalent derivatives often involves multi-step reactions, including alkylation, nitration, or azidation, to build more complex and powerful energetic molecules. dtic.mil
Influence of High Nitrogen Content on Energetic Performance Characteristics
The defining feature of tetrazole-based compounds like this compound is their exceptionally high nitrogen content. The tetrazole ring itself has a nitrogen content of 80%. This high nitrogen percentage is a key contributor to the energetic performance of its derivatives for several reasons:
High Positive Heat of Formation: The formation of molecules with a high density of nitrogen-nitrogen bonds, such as the tetrazole ring, is an endothermic process, meaning energy is stored within the molecule's chemical structure. mdpi.comdtic.mil This stored energy, known as the heat of formation (HOF), is released upon decomposition. A higher positive HOF generally translates to a greater energy release during detonation or combustion, which is a primary indicator of a powerful energetic material. nih.gov
Generation of Gaseous Products: The primary decomposition product of high-nitrogen materials is dinitrogen (N₂), an exceptionally stable molecule. The decomposition of one mole of a tetrazole derivative can produce two moles of N₂ gas. This rapid generation of a large volume of hot, stable gas is the driving force behind the explosive and propulsive effects of these materials. mdpi.com
Improved Oxygen Balance: While the tetrazole ring itself contains no oxygen, the this compound backbone can be functionalized with oxygen-carrying groups (e.g., -NO₂, -ONO₂) to improve the oxygen balance of the energetic material. mdpi.com Oxygen balance is a measure of the degree to which an explosive can be oxidized. An optimal oxygen balance ensures that the carbon and hydrogen atoms in the molecule are fully oxidized to CO₂ and H₂O, maximizing the energy release. mdpi.com
The combination of a high positive heat of formation and the ability to generate a large volume of gas makes high-nitrogen compounds derived from this compound of great interest for applications requiring high performance. uni-muenchen.de
Studies on Thermal Stability and Detonation Properties of this compound Derivatives
The practical utility of an energetic material is determined not only by its power but also by its stability and sensitivity to external stimuli like heat, impact, and friction. Research on tetrazole-based energetic materials, including derivatives analogous to those of this compound, provides insight into these critical properties.
Thermal Stability: The thermal stability of an energetic material is typically evaluated by its decomposition temperature. Many high-nitrogen compounds suffer from poor thermal stability; however, tetrazole derivatives can be designed to have stabilities suitable for various applications. mdpi.comenergetic-materials.org.cn For example, energetic coordination compounds based on substituted tetrazoles have shown decomposition temperatures ranging from 130 °C to over 200 °C, depending on the specific metal and anionic components. energetic-materials.org.cn The introduction of certain functional groups and the formation of stable crystalline structures can enhance thermal stability. ajol.info
Detonation Properties: Detonation velocity (VOD or D) and detonation pressure (P) are the most critical performance parameters for an explosive. High-nitrogen energetic materials often exhibit excellent detonation properties, frequently surpassing those of conventional explosives like TNT. scielo.br Theoretical and experimental studies on tetrazole derivatives demonstrate a direct correlation between density, heat of formation, and detonation performance. The introduction of energetic groups like -NO₂ significantly increases both detonation velocity and pressure. mdpi.com
Below is an interactive table summarizing the calculated or measured properties of several representative high-nitrogen energetic compounds containing tetrazole or other heterocyclic rings, which serve as a benchmark for what could be expected from this compound derivatives.
Evaluation of this compound in Propellant and Explosive Formulations
The allyl group in this compound is a key feature for its potential application in propellant and explosive formulations, specifically as a precursor to energetic binders.
The allyl group (-CH₂-CH=CH₂) contains a vinyl group (CH=CH₂), which can undergo polymerization. This suggests that this compound can be polymerized to form poly(this compound). This polymer would be an energetic binder, as its backbone would be composed of repeating high-nitrogen tetrazole units. Such a binder would offer significant advantages over inert binders:
Increased Energy and Performance: The high positive heat of formation of the tetrazole rings would increase the specific impulse of a propellant formulation. fraunhofer.de
Reduced Pollutants: The decomposition into primarily N₂ gas leads to cleaner, less smoky combustion compared to binders that produce significant amounts of carbon dioxide and water. fraunhofer.de
Polymers derived from vinyltetrazoles have been identified as useful polymeric fuel matrices and binders for composite propellants and explosives. The goal is to create polymers with a high nitrogen percentage that are compatible with standard propellant ingredients like nitrocellulose and nitroglycerin.
Energetic Plasticizers and Other Roles: Beyond binders, derivatives of this compound could also be synthesized to function as energetic plasticizers. These are additives used to improve the processing and mechanical properties of propellant grains while also contributing to the energy content. mdpi.com Furthermore, highly energetic salts or covalent derivatives of this compound could be used as energetic fillers themselves, replacing or supplementing traditional explosives like RDX or HMX in advanced formulations. nih.gov
Emerging Research Frontiers and Future Directions in 2 Allyltetrazole Chemistry
Catalytic Applications of 2-Allyltetrazole Derivatives and Complexes
The utility of N-heterocyclic compounds as ligands in transition metal catalysis is well-established. The tetrazole moiety, an analogue of the widely used N-heterocyclic carbene (NHC) precursors, offers strong coordination capabilities, making this compound derivatives promising candidates for catalytic applications.
Research has demonstrated the synthesis of 2-allyltetrazoles through palladium-catalyzed three-component coupling (TCC) reactions. researchgate.net This process involves the [3+2] cycloaddition between a π-allylpalladium azide (B81097) complex and a cyanide, highlighting the integral role of palladium catalysis in accessing this class of compounds. researchgate.net
Beyond its synthesis, the true catalytic potential of this compound lies in its derivatives serving as ligands for metal centers. The tetrazole ring can coordinate to metals like palladium, rhodium, copper, or iridium, while the allyl group can be used to anchor the complex to a support or to tune its electronic and steric properties. researchgate.netresearchgate.netbeilstein-journals.org Complexes featuring tetrazolato ligands, formed by the deprotonation of a tetrazole, have shown activity in various organic transformations. The coordination of the tetrazole ring to a metal center can activate it for participation in catalytic cycles.
A key area of exploration is the use of this compound-derived complexes in cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netresearchgate.net Palladium complexes containing N-heterocyclic ligands are highly effective in forming carbon-carbon bonds. researchgate.netresearchgate.net The strong σ-donating character of the tetrazole ring can stabilize the metal center, promoting efficient catalytic turnover. The table below outlines potential catalytic applications for complexes derived from this compound, based on analogous systems.
| Catalytic Reaction | Potential Metal Center | Role of this compound Derivative | Anticipated Outcome |
| Suzuki-Miyaura Coupling | Palladium (Pd) | Serves as a stabilizing N-heterocyclic ligand. | Efficient formation of C(aryl)-C(aryl) bonds. researchgate.net |
| Heck Coupling | Palladium (Pd) | Ligand to stabilize the active Pd(0)/Pd(II) species. | Synthesis of substituted alkenes. |
| [3+2] Cycloadditions | Copper (Cu), Rhodium (Rh) | Ligand to control stereoselectivity and reactivity. | Formation of five-membered heterocyclic rings. beilstein-journals.org |
| Hydrosilylation | Rhodium (Rh), Iridium (Ir) | Chiral ligand for asymmetric catalysis. | Enantioselective synthesis of organosilicon compounds. researchgate.net |
The allyl group on the 2-position of the tetrazole ring offers a unique handle for creating dendritic or polymeric catalyst systems. By polymerizing the allyl group, a macromolecular ligand could be formed, potentially leading to catalysts with enhanced stability, recyclability, and novel activity.
Exploration of this compound in Advanced Sensor Technologies
The development of advanced chemical sensors relies on the design of molecules that can selectively recognize and report the presence of specific analytes. The chemical recognition process is often based on specific binding events, such as metal coordination or hydrogen bonding, which trigger a measurable signal (e.g., optical or electrochemical). mdpi.com
This compound possesses key features that make it an attractive platform for developing new sensor technologies. The tetrazole ring is an excellent metal-coordinating moiety, capable of binding to a wide range of metal ions. This interaction forms the basis of chemical recognition. The binding of a metal ion to a this compound-based sensor molecule can induce a change in its electronic properties, leading to a detectable signal.
Chemical Recognition Principles for this compound-Based Sensors:
Ion-Recognition: The four nitrogen atoms of the tetrazole ring can act as a chelating site for metal cations. This binding event can be transduced into an optical signal if the tetrazole is conjugated to a chromophore or fluorophore, leading to a change in color or fluorescence intensity.
Electrochemical Sensing: When a this compound derivative is immobilized on an electrode surface, its interaction with an analyte can alter the electrochemical potential. mdpi.com This change can be measured using techniques like potentiometry or voltammetry, providing a quantitative detection method. mdpi.com
Polymer-Based Sensing: The allyl group allows this compound to be incorporated into polymer backbones or grafted onto surfaces. This creates a pre-organized sensing platform where multiple tetrazole units can cooperate to bind an analyte, enhancing both sensitivity and selectivity.
The table below details the fundamental components of a hypothetical sensor system using a this compound derivative.
| Sensor Component | Function | Role of this compound Derivative |
| Recognition Element | Binds selectively to the target analyte. | The tetrazole ring acts as the binding site for metal ions or other electrophilic species. |
| Transducer | Converts the binding event into a measurable signal. | The electronic perturbation of the tetrazole upon binding can cause a change in fluorescence (optical) or redox potential (electrochemical). |
| Support/Matrix | Immobilizes the recognition element. | The allyl group enables covalent attachment to surfaces (e.g., silica, gold) or incorporation into a polymer matrix. |
Future research will likely focus on synthesizing novel this compound derivatives functionalized with chromophores and fluorophores to create optical sensors, and on grafting these molecules onto electrode surfaces to fabricate robust electrochemical sensors for environmental and industrial monitoring. mdpi.com
Investigations into Self-Assembly Principles and Supramolecular Architectures involving this compound
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. wikipedia.orgncsu.edu These interactions, including hydrogen bonding, metal coordination, and π-π stacking, are the cornerstones of supramolecular chemistry. wikipedia.orgrsc.org this compound is an ideal candidate for designing self-assembling systems due to its inherent ability to participate in multiple types of non-covalent interactions.
Key Self-Assembly Principles for this compound:
Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as both hydrogen bond donors (if protonated) and acceptors, enabling the formation of predictable, ordered networks. rsc.org
Metal Coordination: As a multidentate ligand, the tetrazole ring can coordinate with metal ions to form well-defined supramolecular structures, such as discrete cages, macrocycles, or infinite coordination polymers. mdpi.comfrontiersin.org The directionality of metal-ligand bonds allows for precise control over the final architecture. frontiersin.org
π-π Stacking: The aromatic tetrazole ring can interact with other π-systems through stacking interactions, contributing to the stability and order of the assembled structure. rsc.org
Hydrophobic Interactions: The allyl group provides a nonpolar component that can drive assembly in aqueous environments through hydrophobic forces. wikipedia.org
By modifying the this compound molecule, researchers can program it to form specific supramolecular architectures. For example, attaching a complementary hydrogen bonding unit to the allyl group could lead to the formation of one-dimensional tapes or two-dimensional sheets. The introduction of metal ions to a solution of this compound derivatives can trigger the assembly of complex, three-dimensional metallosupramolecular structures. mdpi.com
| Interaction Type | Participating Group on this compound | Potential Supramolecular Architecture |
| Metal Coordination | Tetrazole Ring Nitrogens | Metallacages, Coordination Polymers, Metal-Organic Frameworks (MOFs). mdpi.comfrontiersin.org |
| Hydrogen Bonding | Tetrazole Ring Nitrogens | Helices, Sheets, Rosettes. rsc.orgnih.gov |
| π-π Stacking | Tetrazole Ring | Columnar stacks, Intercalated structures. rsc.org |
The future in this area involves creating complex, functional systems where the self-assembly process can be controlled by external stimuli like light, temperature, or the presence of a specific guest molecule, leading to dynamic and responsive materials. rsc.org
Development of Novel Functional Materials Based on this compound
The unique chemical properties of this compound make it a valuable building block for the creation of novel functional materials with tailored properties for specific applications. unige.ityoutube.com Research in this area is branching into several promising directions, primarily focused on energetic materials and advanced polymers.
One of the most significant attributes of tetrazole compounds is their high nitrogen content, which translates to a large positive enthalpy of formation. This makes them highly energetic. The polymerization of this compound via its allyl group can yield poly(this compound), a high-energy polymer. Such materials are of great interest as high-performance binders in energetic formulations or as next-generation monolithic explosives with potentially improved safety and performance characteristics.
Furthermore, the ability of the tetrazole ring to coordinate with metal ions opens the door to creating a diverse range of metal-organic materials. mpie.deicn2.cat
Potential Functional Materials from this compound:
Energetic Polymers: Polymerization of this compound or its co-polymerization with other energetic monomers can produce advanced binders for propellants and explosives. The resulting polymer would combine the high energy density of the tetrazole rings with the mechanical properties of a polymer backbone.
Metal-Organic Frameworks (MOFs): Using this compound derivatives as organic linkers, it is possible to synthesize porous MOFs. These materials could exhibit high surface areas and tunable pore sizes, making them suitable for gas storage, separation, or heterogeneous catalysis. empa.ch
Coordination Polymers: The formation of one-, two-, or three-dimensional coordination polymers with transition metals could lead to materials with interesting magnetic, optical, or conductive properties. frontiersin.orgicn2.cat The choice of metal ion and the specific design of the tetrazole ligand would determine the final properties of the material.
Functional Gels: Cross-linking polymerization of this compound could produce functional gels. These "metallogels" could be responsive to metal ions, swelling or shrinking in their presence, which could be exploited for controlled release applications or as soft actuators.
The development of these materials requires a deep understanding of structure-property relationships to fine-tune their performance for targeted applications, from energy storage to smart devices. icn2.catempa.ch
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-Allyltetrazole, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves cyclization of allyl-substituted precursors with nitriles or azides under controlled conditions. For example, outlines a diazonium chloride coupling method for similar triazole derivatives, where temperature (-5°C) and stoichiometric ratios (e.g., 10 mmol reactants) are critical . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMSO), reaction time, and catalysts (e.g., sodium acetate). Yield improvements (e.g., 73% in ) can be tracked via TLC or HPLC monitoring .
Q. Which analytical techniques are essential for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identify functional groups (e.g., C=N stretch near 1668 cm⁻¹ in ) .
- NMR : Use NMR (e.g., δ 2.45 ppm for CH) and NMR (e.g., δ 169.35 ppm for C-NH) to confirm structure .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 246 in ) and fragmentation patterns .
- Elemental Analysis : Validate purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .
Q. How can researchers ensure reproducibility of this compound synthesis across laboratories?
- Methodological Answer : Document detailed procedures, including exact reagent grades (e.g., "analytical grade" in ), equipment specifications (e.g., Perkin-Elmer 2400 Analyzer), and purification steps (e.g., recrystallization in ethanol) . Share supplementary data (e.g., melting points, spectral raw files) as per ’s guidelines for supporting information .
Advanced Research Questions
Q. How can contradictory spectral or biological activity data for this compound derivatives be resolved?
- Methodological Answer : Contradictions may arise from impurities (e.g., unreacted precursors) or solvent effects. Cross-validate using multiple techniques:
- Purity Assessment : Combine HPLC (≥95% purity) with elemental analysis .
- Biological Assays : Replicate tests under standardized conditions (e.g., male albino rats in ) and apply statistical tests (e.g., ANOVA) to assess significance .
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to identify anomalies .
Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., allyl vs. phenyl groups) and assess impacts on solubility (logP) or hydrogen bonding (e.g., NH groups in ) .
- High-Throughput Screening : Test derivatives against target enzymes (e.g., cytochrome P450) using kinetic assays .
- Crystallography : Resolve crystal structures (as in ) to identify binding motifs .
Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., melting points) of this compound?
- Methodological Answer : Discrepancies may stem from polymorphic forms or measurement methods. Standardize protocols:
- Melting Point Analysis : Use calibrated apparatus (e.g., Stuart SMP 20) and report uncorrected values (e.g., 153–154°C in ) .
- DSC/TGA : Complement with differential scanning calorimetry to detect phase transitions .
- Literature Review : Cross-reference databases like NIST Chemistry WebBook (e.g., ’s RI data) .
Methodological and Ethical Considerations
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use non-linear regression (e.g., sigmoidal curves for IC) and survival analysis (Kaplan-Meier plots) for in vivo studies. ’s biological assays employ triplicate measurements and SD/SE calculations . For meta-analysis, follow ’s guidelines to ensure generalizability across studies .
Q. How can researchers ethically share this compound-related data while protecting intellectual property?
- Methodological Answer : Deposit spectral data in public repositories (e.g., Zenodo) with embargo periods. Follow ’s framework for clinical data sharing, including anonymization and controlled access via platforms like ClinicalStudyDataRequest.com .
Tables for Quick Reference
| Analytical Technique | Key Parameters | Example Data from Evidence |
|---|---|---|
| IR Spectroscopy | C=N stretch: 1668 cm⁻¹ | |
| NMR | δ 2.45 ppm (COCH) | |
| Mass Spectrometry | Molecular ion: m/z 246 (34.7% abundance) | |
| Elemental Analysis | %C: 53.64 (calc.), 53.0 (found) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
